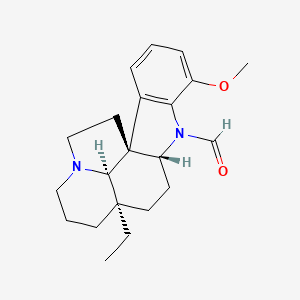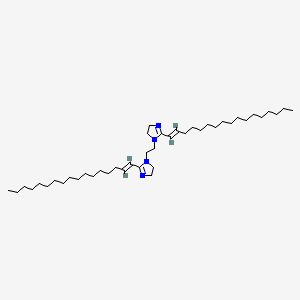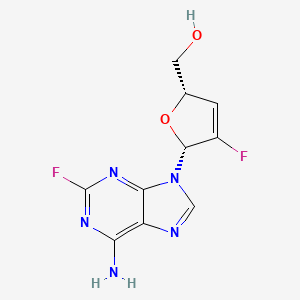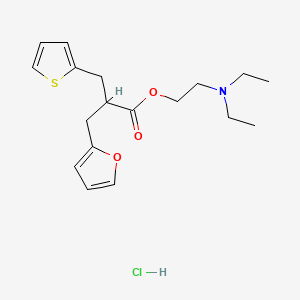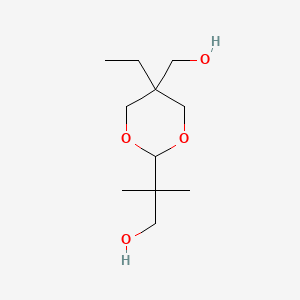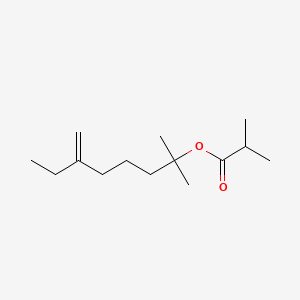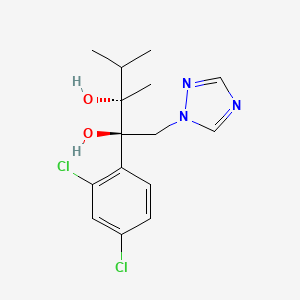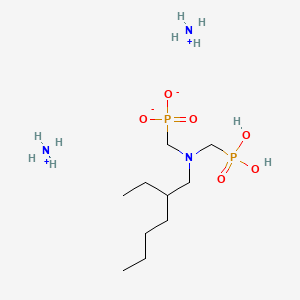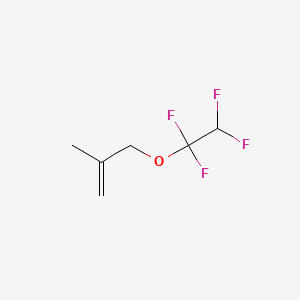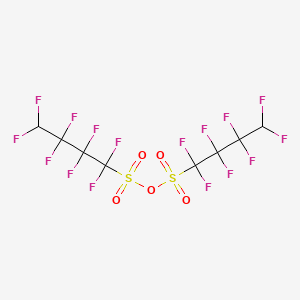
1,3-Benzenediamine, N'-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- is a complex organic compound with a unique structure that combines elements of benzenediamine and purine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzenediamine derivative, followed by the introduction of the purine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the purine ring or the benzenediamine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenediamine derivatives: These compounds share the benzenediamine core but differ in their substituents.
Purine derivatives: Compounds with similar purine structures but different functional groups.
Uniqueness
1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- is unique due to its combination of benzenediamine and purine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
125802-61-1 |
|---|---|
Molekularformel |
C20H19ClN6 |
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
1-N-(9-benzyl-2-chloropurin-6-yl)-3-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-26(2)16-10-6-9-15(11-16)23-18-17-19(25-20(21)24-18)27(13-22-17)12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,23,24,25) |
InChI-Schlüssel |
GNTJUPAVKZAMQX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


